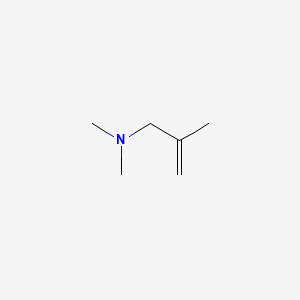
N,N,2-Trimethylpropenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethylpropenylamine is an organic compound that belongs to the class of allylic amines. These compounds are characterized by the presence of an allyl group (a carbon-carbon double bond) attached to an amine group. This compound is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of allylamine, N,N,2-trimethyl- can be achieved through several methods. One common method involves the reaction of allyl chloride with ammonia, followed by distillation to obtain the desired product . Another method includes the reaction of allyl chloride with hexamine . Additionally, pure samples can be prepared by hydrolysis of allyl isothiocyanate .
Industrial Production Methods: Industrial production of allylamine, N,N,2-trimethyl- often involves the use of transition-metal-catalyzed allylic substitution reactions. For example, palladium-catalyzed allylic substitution reactions (Tsuji-Trost reactions) are widely employed for the N-allylation of alkylamines and ammonia . These methods provide high yields and selectivity under mild reaction conditions.
化学反応の分析
Acid Halogenation
This compound is widely recognized as an acid halogenation reagent developed by Ghosez . It enables the conversion of carboxylic acids into corresponding chlorides under neutral conditions, a method critical for synthesizing complex molecules like caloporoside, roseophilin, and (±)-epimeloscine .
Mechanism :
The reaction proceeds via the formation of an iminium intermediate, which facilitates the replacement of the hydroxyl group (-OH) in carboxylic acids with a chloride (-Cl) .
Example Applications :
| Natural Product | Reaction Role |
|---|---|
| Caloporoside | Key step in total synthesis |
| Roseophilin | Neutral condition chloride formation |
| (±)-Epimeloscine | Conversion of carboxylic acid intermediates |
Coupling Reactions
N,N,2-Trimethylpropenylamine is used as a coupling agent in peptide and polymer synthesis. For instance, it activates monomer acids for subsequent reactions with amines, enabling the formation of dimers, tetramers, and higher-order oligomers .
Experimental Conditions :
-
Reagents : N,N-Diisopropylethylamine (DIPEA) and anhydrous dichloromethane (DCM) .
-
Procedure : Monomer acids are activated with the compound, followed by coupling with amines under controlled conditions .
Example :
In one study, monomer acid (3) was activated with 1-Chloro-N,N,2-trimethylpropenylamine (0.33 mmol) and coupled with monomer amine (4) to form a dimer .
Cycloaddition Reactions
This compound participates in [2+2] cycloadditions as a reactive synthon, offering advantages over dimethylketene due to its enhanced stability and reactivity .
Relevance :
These reactions are critical for constructing functionalized amide building blocks and complex heterocycles .
Electrophilic Reactivity
The compound’s electrophilic α-carbon enables nucleophilic substitutions and additions. For example, it reacts with organometallic reagents (e.g., Grignard reagents) to form carbon-carbon bonds .
Example Reaction :
-
Nucleophilic Attack : Reacts with Grignard reagents to form substituted amines.
-
Addition Reactions : Engages in additions with alkenes/alkynes to generate new carbon frameworks.
Halogenation of Alcohols
Under neutral conditions, the compound halogenates alcohols, a reaction useful for synthesizing alkyl chlorides .
Conditions :
科学的研究の応用
Organic Synthesis
N,N,2-Trimethylpropenylamine is primarily utilized as a reagent in organic synthesis. It serves as an acid halogenation reagent, facilitating the conversion of carboxylic acids into their corresponding acyl chlorides under neutral conditions. This method was notably applied in the total synthesis of several complex natural products:
Medicinal Chemistry
The compound has demonstrated potential in medicinal chemistry, particularly in the development of cytotoxic agents. Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines:
- Cytotoxic Activity : Compounds derived from this compound have shown promising results against colon and melanoma cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth .
Case Study 1: Synthesis of Sansalvamide A Analogues
In a study exploring cyclodepsipeptides, researchers synthesized various analogues of Sansalvamide A using this compound as a key reagent. These analogues displayed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC₅₀ values as low as 0.98 µg/mL against HCT-116 colon carcinoma cells .
Case Study 2: Application in Natural Product Synthesis
This compound has been successfully employed in the total synthesis of natural products such as roseophilin and caloporoside. The compound's ability to facilitate selective halogenation reactions under mild conditions has made it invaluable in synthetic organic chemistry .
作用機序
The mechanism of action of allylamine, N,N,2-trimethyl- involves its interaction with specific molecular targets and pathways. For example, terbinafine, an allylamine derivative, inhibits the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the accumulation of squalene and disruption of cell membrane integrity, resulting in antifungal effects .
類似化合物との比較
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two alkyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three alkyl groups attached to the nitrogen atom.
Uniqueness: N,N,2-Trimethylpropenylamine is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications .
特性
CAS番号 |
6000-82-4 |
|---|---|
分子式 |
C6H13N |
分子量 |
99.17 g/mol |
IUPAC名 |
N,N,2-trimethylprop-2-en-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(2)5-7(3)4/h1,5H2,2-4H3 |
InChIキー |
GKZOJSZSGYEWSA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















